molecular formula C18H19N3O2 B12912526 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)- CAS No. 98497-92-8

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-

Cat. No.: B12912526
CAS No.: 98497-92-8
M. Wt: 309.4 g/mol
InChI Key: RMKMNSBAYXRACM-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)- is a complex organic compound with a unique structure that combines a pyridine ring with an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of Pyridine and Indole Moieties: The final step involves the coupling of the pyridine and indole moieties through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrially important compounds.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-: This compound has a similar pyridine structure but with different substituents.

    3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-: Another similar compound with a pyridine ring and hydroxy and methyl groups.

Uniqueness

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)- is unique due to its combination of a pyridine ring with an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

98497-92-8

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol

InChI

InChI=1S/C18H19N3O2/c1-10-18(23)15(11(9-22)8-20-10)17-16-13(6-7-19-17)12-4-2-3-5-14(12)21-16/h2-5,8,17,19,21-23H,6-7,9H2,1H3

InChI Key

RMKMNSBAYXRACM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C2C3=C(CCN2)C4=CC=CC=C4N3)CO

Origin of Product

United States

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